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Overview
Description
S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding thiourea derivatives .
Scientific Research Applications
S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly nNOS.
Medicine: Investigated for its potential therapeutic effects due to its selective inhibition of nNOS.
Industry: Utilized in the development of biochemical assays and as a standard in quality control processes.
Mechanism of Action
S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It binds competitively to the active site of nNOS, preventing the enzyme from catalyzing the production of nitric oxide. This selective inhibition is achieved through its structural compatibility with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-Phenylisothiourea: Another isothiourea derivative with similar inhibitory properties but less selectivity for nNOS.
S-Methyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea: A methyl analog with slightly different reactivity and selectivity profiles.
Uniqueness
S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea stands out due to its high selectivity for nNOS compared to other nitric oxide synthase isoforms. This selectivity makes it a valuable tool for studying the specific roles of nNOS in various biological processes .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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